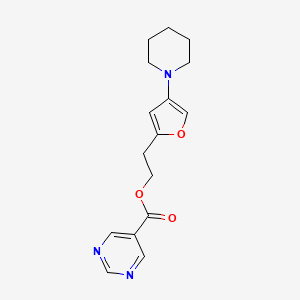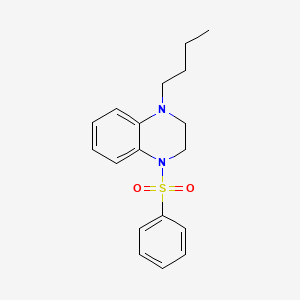
6-Amino-N-methyl-9H-purine-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-N-methyl-9H-purine-9-carboxamide is a chemical compound with the molecular formula C7H8N6O and a molecular weight of 192.18 g/mol . This compound is part of the purine family, which are heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly in the structure of DNA and RNA.
Méthodes De Préparation
The synthesis of 6-Amino-N-methyl-9H-purine-9-carboxamide typically involves the reaction of 6-chloropurine with methylamine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
6-Amino-N-methyl-9H-purine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine ring, using reagents like alkyl halides or acyl chlorides, forming substituted purine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Applications De Recherche Scientifique
6-Amino-N-methyl-9H-purine-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and heterocyclic compounds.
Biology: This compound is studied for its potential role in biological systems, particularly in nucleotide metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections due to its structural similarity to nucleotides.
Mécanisme D'action
The mechanism of action of 6-Amino-N-methyl-9H-purine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can act as an inhibitor or substrate for these enzymes, affecting various biochemical pathways. The compound’s structure allows it to mimic natural nucleotides, thereby interfering with DNA and RNA synthesis in cells .
Comparaison Avec Des Composés Similaires
6-Amino-N-methyl-9H-purine-9-carboxamide can be compared with other purine derivatives, such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Aminopurine: A compound with a similar structure but lacking the N-methyl and carboxamide groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for targeted research and applications .
Propriétés
Numéro CAS |
64442-29-1 |
|---|---|
Formule moléculaire |
C7H8N6O |
Poids moléculaire |
192.18 g/mol |
Nom IUPAC |
6-amino-N-methylpurine-9-carboxamide |
InChI |
InChI=1S/C7H8N6O/c1-9-7(14)13-3-12-4-5(8)10-2-11-6(4)13/h2-3H,1H3,(H,9,14)(H2,8,10,11) |
Clé InChI |
CAYXYEQCSYBFPM-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N1C=NC2=C(N=CN=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine](/img/structure/B12917189.png)


![3,6-Diphenyl[1,2]oxazolo[4,5-c]pyridin-4-amine](/img/structure/B12917212.png)

![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12917235.png)


![2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B12917248.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl](/img/structure/B12917252.png)

![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)

